

# Application Note and Protocol: Liquid-Liquid Extraction of Bis(2-chloroisopropyl)ether

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## Compound of Interest

Compound Name: *Bis(2-chloroisopropyl)ether*

Cat. No.: *B1220445*

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## Introduction

**Bis(2-chloroisopropyl)ether** is a halogenated ether that has seen use as a solvent for fats, waxes, and greases, and has been identified as a byproduct in certain chemical manufacturing processes.[1][2][3] Its presence in environmental samples is of concern, necessitating reliable and efficient methods for its extraction and quantification. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of **Bis(2-chloroisopropyl)ether** from aqueous matrices, a common and effective technique for its separation and pre-concentration prior to analysis.[4] The protocol is primarily based on established methodologies such as EPA Method 611 for haloethers.[5]

## Physicochemical Properties Relevant to Extraction

A thorough understanding of the physicochemical properties of **Bis(2-chloroisopropyl)ether** is crucial for optimizing LLE protocols. Its low solubility in water and high affinity for organic solvents form the basis of this extraction technique.[5]

Property	Value	Source
Molecular Formula	C6H12Cl2O	[5]
Molecular Weight	171.06 g/mol	[5]
Boiling Point	187.3 °C at 760 mmHg	[6]
Melting Point	-97 °C	[1]
Density	1.1122 g/cm <sup>3</sup> at 20 °C	[6]
Water Solubility	Insoluble	[5]
Solubility in Organic Solvents	Soluble in acetone, ethanol, benzene, ether, and methylene chloride.[1][2][5]	[1][2][5]
Vapor Pressure	0.85 mmHg	[5]

## Experimental Protocol: Liquid-Liquid Extraction

This protocol is designed for the extraction of **Bis(2-chloroisopropyl)ether** from water samples.

### Materials and Reagents:

- Sample: 1-liter aqueous sample
- Separatory Funnel: 2-liter, with PTFE stopcock
- Glassware: Erlenmeyer flasks, beakers, graduated cylinders, concentration tube
- Extraction Solvent: Methylene chloride (CH<sub>2</sub>Cl<sub>2</sub>), pesticide grade or equivalent
- Drying Agent: Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), granular
- pH Adjustment: Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) and Sodium hydroxide (NaOH), as needed
- Internal Standards and Surrogates: As required by the analytical method

- Concentration Apparatus: Kuderna-Danish (K-D) concentrator with a 10-mL concentrator tube or a similar apparatus
- Water Bath: Heated, with temperature control
- Nitrogen Evaporation System: For final concentration

#### Procedure:

- Sample Preparation:
  - Measure 1.0 L of the aqueous sample into a 2-L separatory funnel.
  - If required, spike the sample with appropriate internal standards and surrogates.
  - Check the pH of the sample and adjust if necessary according to the specific analytical method requirements.
- First Extraction:
  - Add 60 mL of methylene chloride to the separatory funnel.
  - Stopper the funnel and shake vigorously for 1-2 minutes, with periodic venting to release excess pressure.
  - Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes. As **Bis(2-chloroisopropyl)ether** is denser than water, it will be in the lower methylene chloride layer.<sup>[5]</sup>
  - Drain the lower methylene chloride layer into a collection flask.
- Second and Third Extractions:
  - Repeat the extraction two more times using fresh 60-mL aliquots of methylene chloride.
  - Combine the three methylene chloride extracts in the collection flask.
- Drying the Extract:

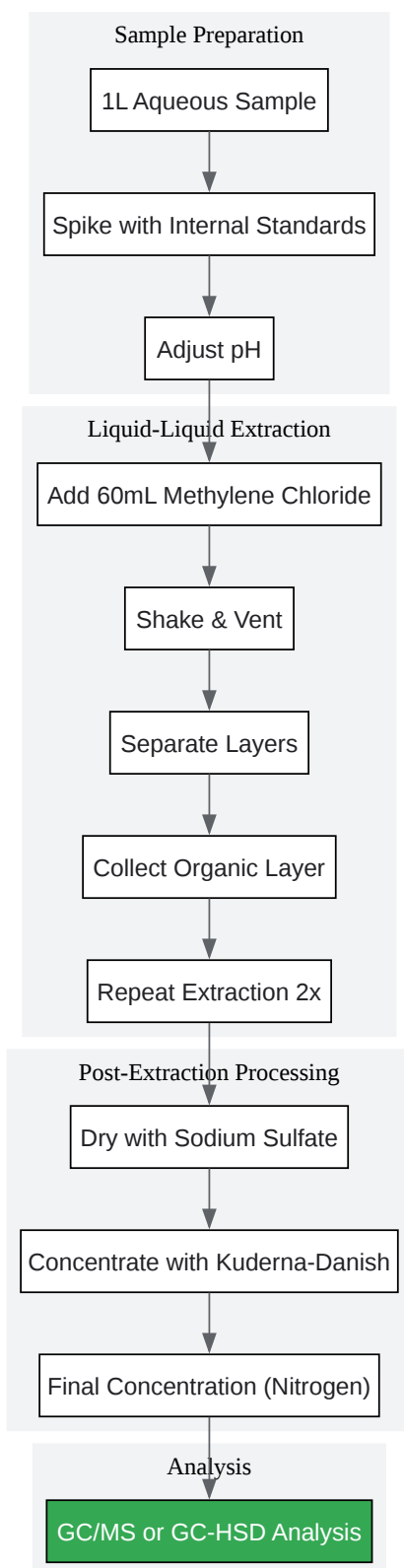
- Assemble a Kuderna-Danish (K-D) concentrator with a 10-mL concentrator tube.
- Pass the combined methylene chloride extract through a drying column containing about 10 cm of anhydrous sodium sulfate.
- Collect the dried extract in the K-D concentrator.
- Rinse the collection flask and the column with a small volume (20-30 mL) of methylene chloride and add it to the K-D concentrator.
- Concentration:
  - Add one or two clean boiling chips to the K-D flask and attach a three-ball Snyder column.
  - Pre-wet the Snyder column by adding about 1 mL of methylene chloride to the top.
  - Place the K-D apparatus in a hot water bath (80-90°C) so that the concentrator tube is partially immersed in the hot water, and the entire lower rounded surface of the flask is bathed with hot vapor.
  - Concentrate the extract to an apparent volume of 5-10 mL.
  - Remove the K-D apparatus from the water bath and allow it to cool for at least 10 minutes.
- Final Concentration and Solvent Exchange:
  - Remove the Snyder column and the flask.
  - If necessary for the subsequent analytical method, exchange the solvent to hexane by adding 50 mL of hexane and a new boiling chip and reconcentrating to 5-10 mL.
  - Further concentrate the extract to 1.0 mL using a gentle stream of nitrogen.
- Analysis:
  - The concentrated extract is now ready for analysis, typically by gas chromatography (GC) with a halide-specific detector or a mass spectrometer (MS).<sup>[5]</sup>

## Analytical Finish

Following extraction, the concentration of **Bis(2-chloroisopropyl)ether** is determined using instrumental analysis.

Analytical Method	Detector	Detection Limit
EPA Method 611	Halide Specific Detector	Not specified in provided results
EPA Method 1625	Mass Spectrometry	10 µg/L
EPA Method 8250	Mass Spectrometry	5.7 µg/L

## Workflow Diagram



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Caption: Workflow for the liquid-liquid extraction of **Bis(2-chloroisopropyl)ether**.

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